(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone
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Overview
Description
(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with phenylacetic acid derivatives under acidic conditions.
Morpholinylation: The morpholin-4-yl group is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzofuran core.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents, nucleophiles, and bases depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The morpholin-4-yl group may enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic potential.
Uniqueness
(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-yl group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-25-16-8-9-18-17(14-16)19(21(23)22-10-12-24-13-11-22)20(26-18)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOBYHQXJSGRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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